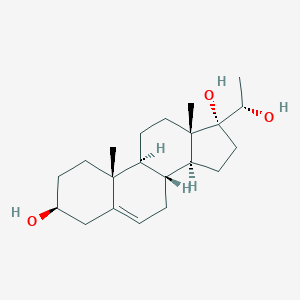

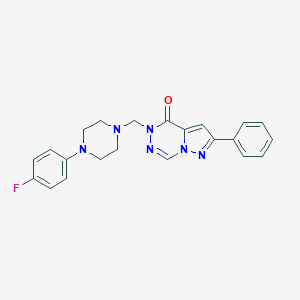

(7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate

Descripción general

Descripción

(7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate, also known as N-formyl-L-leucine (F-Leu) or N-formyl-L-leucine methyl ester (F-Leu-OMe), is a naturally occurring amino acid found in a variety of organisms, including plants, animals, and bacteria. It is a structural analog of leucine, an essential amino acid involved in protein synthesis. F-Leu has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research. In

Aplicaciones Científicas De Investigación

Mass Spectrometry Standard and Fragmentation Studies

- Leucine enkephalin, a peptide closely related to leucine derivatives, has been extensively reviewed for its mass spectrometric fragmentation processes and energetics. This compound has served as a standard for testing novel instrumentation and methodologies due to its well-understood fragmentation mechanism. Such research facilitates its use as a reference material, providing a detailed understanding of collisional cross-section, energy transfer, proton affinity, and other parameters crucial for mass spectrometry applications (Sztáray et al., 2011).

Pharmacological Prospection and Anticancer Potential

- Lawsonia inermis, known for containing bioactive molecules including lawsone, has been reviewed for its diverse pharmacological activities. Lawsone serves as a starting molecule for synthesizing clinically important anticancer drugs. This indicates that compounds derived from or related to specific bioactive molecules can have significant therapeutic applications, including anticancer properties (Singh, Luqman, & Mathur, 2015).

Regulation of Food Intake, Energy Balance, and Glucose Homeostasis

- Leucine supplementation has been investigated for its effects on food intake, energy balance, and glucose homeostasis. Although central injections of leucine decrease food intake, its oral supplementation does not significantly affect food intake but may help decrease body adiposity under specific conditions. This suggests a potential for dietary leucine or its derivatives in managing obesity and diabetes mellitus (Pedroso, Zampieri, & Donato, 2015).

Propiedades

IUPAC Name |

[(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVOUCDABWAGAC-MKGGYCTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562126 | |

| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |

CAS RN |

130676-63-0 | |

| Record name | Orlistat henicosenyl leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORLISTAT HENICOSENYL LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LAX57YST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)